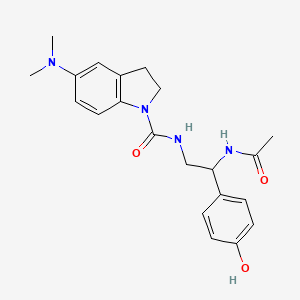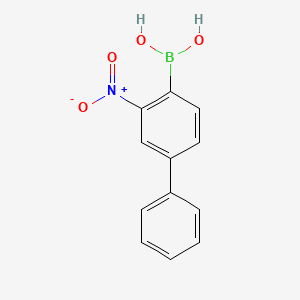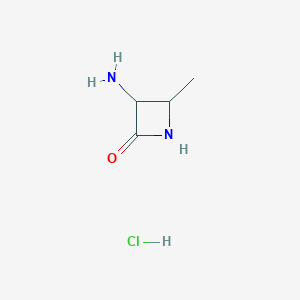
N-(2-acetamido-2-(4-hydroxyphenyl)ethyl)-5-(dimethylamino)indoline-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-acetamido-2-(4-hydroxyphenyl)ethyl)-5-(dimethylamino)indoline-1-carboxamide” is a complex organic compound that features a combination of functional groups, including an acetamido group, a hydroxyphenyl group, and an indoline carboxamide structure. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-acetamido-2-(4-hydroxyphenyl)ethyl)-5-(dimethylamino)indoline-1-carboxamide” would likely involve multiple steps, including:
Formation of the acetamido group: This could be achieved by reacting an amine with acetic anhydride or acetyl chloride.
Introduction of the hydroxyphenyl group: This might involve a Friedel-Crafts acylation reaction.
Construction of the indoline ring: This could be synthesized through a Fischer indole synthesis.
Final coupling: The final step would involve coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyphenyl group could undergo oxidation to form quinones.
Reduction: The nitro group (if present) could be reduced to an amine.
Substitution: The acetamido group could participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) could be used.
Substitution: Nucleophiles such as amines or thiols could be used under basic conditions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Substituted amides or other derivatives.
科学的研究の応用
Chemistry
Synthesis of novel compounds: The compound could be used as an intermediate in the synthesis of other complex molecules.
Biology
Biological assays: It could be used in assays to study its biological activity and potential therapeutic effects.
Medicine
Drug development: The compound could be investigated for its potential as a pharmaceutical agent.
Industry
Material science: It could be used in the development of new materials with specific properties.
作用機序
The mechanism of action would depend on the specific biological target. Generally, compounds like this could interact with enzymes, receptors, or other proteins, leading to a biological response. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
N-(2-acetamido-2-(4-hydroxyphenyl)ethyl)-5-(dimethylamino)indoline-1-carboxamide: could be compared with other indoline derivatives or compounds with similar functional groups.
Uniqueness
Structural uniqueness: The combination of functional groups in this compound may confer unique biological activities or chemical reactivity.
Biological activity: It may have unique interactions with biological targets compared to similar compounds.
特性
分子式 |
C21H26N4O3 |
|---|---|
分子量 |
382.5 g/mol |
IUPAC名 |
N-[2-acetamido-2-(4-hydroxyphenyl)ethyl]-5-(dimethylamino)-2,3-dihydroindole-1-carboxamide |
InChI |
InChI=1S/C21H26N4O3/c1-14(26)23-19(15-4-7-18(27)8-5-15)13-22-21(28)25-11-10-16-12-17(24(2)3)6-9-20(16)25/h4-9,12,19,27H,10-11,13H2,1-3H3,(H,22,28)(H,23,26) |
InChIキー |
ZJEDYQVFQVQULD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC(CNC(=O)N1CCC2=C1C=CC(=C2)N(C)C)C3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(10R,13S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14799337.png)
![(10R,13S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B14799350.png)
![Ethyl 3-[4-[2-amino-6-[1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B14799365.png)
![2-[propyl-[[4-[2-(tetrazolidin-5-yl)phenyl]phenyl]methyl]amino]pyridine-3-carboxylic acid](/img/structure/B14799369.png)


![N'-{[2-(phenylcarbonyl)phenyl]carbonyl}biphenyl-4-carbohydrazide](/img/structure/B14799389.png)

![[2-[(10R,13S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-bromobenzenesulfonate](/img/structure/B14799394.png)
![3-bromo-4-tert-butyl-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B14799399.png)


![Bis(2-(5-methylpyridin-2-yl)phenyl)(4-(pyridin-2-yl)dibenzo[b,d]furan-3-yl)iridium](/img/structure/B14799425.png)
![N-(2-methylsulfonothioyloxyethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B14799433.png)
